molecular formula C23H24N2OS B3299449 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899910-63-5

1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No. B3299449
CAS RN: 899910-63-5
M. Wt: 376.5 g/mol
InChI Key: CNYHFZDGBRXYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as MPD or MPDT, is a novel compound that has attracted the attention of researchers due to its potential applications in various fields. MPDT is a spirocyclic compound that contains a thione and a diazaspiro moiety, which makes it a unique and interesting compound for scientific research.

Mechanism of Action

Biochemical Pathways:

While specific pathways affected by this compound remain unclear, we can speculate based on related compounds. Heterocyclic derivatives like 1,3,4-oxadiazoles often impact various cellular processes, including signal transduction, gene expression, and metabolic pathways. Researchers have reported that 1,3,4-oxadiazole-containing compounds exhibit antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thioneT in lab experiments is its unique structure, which allows for the synthesis of functional materials and metal complexes with catalytic activity. However, one of the limitations of using 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thioneT is its low solubility in water, which can make it difficult to study its biological activity in aqueous solutions.

Future Directions

There are several future directions for research on 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thioneT. One direction is to study its potential applications in the field of catalysis, as it has shown promising results as a ligand for the synthesis of metal complexes with catalytic activity. Another direction is to study its potential as a therapeutic agent for the treatment of cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thioneT and its effects on biological targets.

Scientific Research Applications

1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thioneT has been studied for its potential applications in various fields such as medicine, material science, and catalysis. In medicine, 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thioneT has been reported to exhibit antitumor and antibacterial activities. In material science, 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thioneT has been used as a building block for the synthesis of functional materials such as luminescent materials and liquid crystals. In catalysis, 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thioneT has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity.

properties

IUPAC Name

(4-methylphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-17-11-13-19(14-12-17)21(26)25-22(27)20(18-9-5-4-6-10-18)24-23(25)15-7-2-3-8-16-23/h4-6,9-14H,2-3,7-8,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYHFZDGBRXYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 2
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 3
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 4
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 5
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 6
Reactant of Route 6
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione

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